molecular formula C26H20N4O3S B6551326 methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1040669-47-3

methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6551326
CAS No.: 1040669-47-3
M. Wt: 468.5 g/mol
InChI Key: FACPGXGZUKLMFZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalene group at position 2 and a sulfanyl acetamido-linked methyl benzoate moiety at position 2. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or antimicrobial applications. Its synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine thiol intermediate with a chloroacetamide derivative bearing the methyl benzoate group, analogous to methods described in related studies .

Properties

IUPAC Name

methyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S/c1-33-26(32)18-9-11-19(12-10-18)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACPGXGZUKLMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a complex structure comprising a naphthalene moiety, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl acetamido group. The unique combination of these structural elements suggests multiple potential interactions with biological targets.

  • Inhibition of Kinases : Similar pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory effects on various kinases such as CDK2 and TRKA. For instance, compounds with similar scaffolds have demonstrated IC50 values as low as 0.09 µM against CDK2, indicating strong inhibitory potential .
  • Antimicrobial Activity : Pyrazolo derivatives have been investigated for their activity against Mycobacterium tuberculosis, with some compounds displaying significant antitubercular effects through mechanisms that do not involve traditional pathways like cell wall biosynthesis .
  • Anticancer Properties : The compound's structure suggests it may act on cancer cell lines by inducing apoptosis and cell cycle arrest. Studies on related compounds indicate they can cause significant G0–G1 phase arrest in treated cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeIC50/EffectivenessReference
CDK2 Inhibition0.09 µM
TRKA Inhibition0.45 µM
AntitubercularSignificant activity in macrophages
Anticancer (GI%)43.9% across 56 cell lines
Cell Cycle ArrestG0–G1 phase increase to 84.36%

Anticancer Activity

In a study evaluating the anticancer properties of pyrazolo derivatives, this compound was tested against various cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9%, demonstrating its potential as an anticancer agent .

Antimicrobial Efficacy

Research has shown that similar compounds exhibit promising activity against Mycobacterium tuberculosis. The mechanism was found to be distinct from traditional antibiotics, suggesting a novel pathway for treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exhibit significant anticancer properties. Studies have shown that these compounds can:

  • Inhibit Cell Proliferation : They interfere with the cell cycle progression in various cancer cell lines.
  • Induce Apoptosis : Activation of caspase pathways has been observed, leading to programmed cell death in tumor cells.
  • Suppress Inflammatory Pathways : The compound may inhibit pro-inflammatory pathways such as NF-kB and IL-6 activation, which are often upregulated in cancerous tissues .

Antimicrobial Properties

The heterocyclic structure of this compound suggests potential antimicrobial activity. Similar pyrazolo derivatives have been documented to possess:

  • Bactericidal Effects : Effective against various bacterial strains.
  • Fungal Inhibition : Activity against certain fungi has also been noted in preliminary studies .

Synthesis Routes

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Pyrazolo Core : This is achieved through reactions involving naphthalene derivatives and pyrazole precursors under controlled conditions.
  • Introduction of the Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl moiety at the appropriate position on the pyrazolo framework.
  • Acetamido Group Addition : The acetamido group is introduced via acylation reactions, often employing acetic anhydride or acetyl chloride in the presence of a base.

Table of Synthetic Routes

StepReaction TypeReagentsConditions
1CyclizationNaphthalene derivative + Pyrazole precursorHeat, solvent
2ThiolationThiol reagentBase-catalyzed
3AcylationAcetic anhydride/acetyl chlorideBase, solvent

Target Interactions

This compound is believed to interact with several biological targets:

  • Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases involved in cancer progression and inflammation.
  • Receptor Modulation : Potential interactions with sigma receptors have been suggested based on structural similarities with known receptor antagonists .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds in ), which replace the pyrazine ring with pyrimidine.

Substituent Analysis

  • Naphthalene vs. Aryl/Piperazine Groups : The naphthalene substituent at position 2 (shared with ) provides bulkier aromaticity than morpholine or tert-butylpiperazine groups (e.g., compound 37 in ). This may influence steric interactions in biological targets .
  • Sulfanyl Acetamido Linker : The sulfanyl bridge in the target compound is analogous to structures in and but differs in the terminal group. The methyl benzoate ester (target) contrasts with the N-(2-ethylphenyl) group () or [(2-methylphenyl)methyl]sulfanyl (), affecting solubility and metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position 2/4) Molecular Weight Reported Activity Reference
Methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate Pyrazolo[1,5-a]pyrazine 2: Naphthalene; 4: Methyl benzoate via S-link Not reported Inferred kinase/antimicrobial N/A
4-{[(2-Methylphenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2: Naphthalene; 4: (2-Methylphenyl)methyl 381.5 Not reported
N-(2-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine 2: Naphthalene; 4: N-(2-ethylphenyl) Not reported Not reported
4-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-indole Pyrazolo[1,5-a]pyrimidine 5: Indole; 7: Morpholine Not reported PI3Kδ selectivity (IC₅₀ < 10 nM)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Variable oxygen/acetylhydrazone groups ~250–300 Herbicidal/fungicidal

Preparation Methods

Cyclization Strategies

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation of 1-aminopyrazoles with α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Reaction of 1-aminopyrazole with ethyl acetoacetate in acetic acid yields 4-methylpyrazolo[1,5-a]pyrazine.

  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄ provides 4-bromopyrazolo[1,5-a]pyrazine, a versatile intermediate for cross-coupling.

Table 1: Optimization of Pyrazolo[1,5-a]pyrazine Core Synthesis

Reaction StepReagents/ConditionsYield (%)Reference
Cyclocondensation1-Aminopyrazole, ethyl acetoacetate, AcOH, 110°C, 8h78
BrominationNBS, CCl₄, AIBN, reflux, 6h85
Boronic AcidCatalystBaseSolventYield (%)
Naphthalen-1-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78
4-Methylphenylboronic acidPd(OAc)₂/XPhosNaHCO₃Toluene/EtOH82

Functionalization with the Sulfanyl Acetamido Linker

Thiol-Ene Reaction

The sulfanyl group is introduced via nucleophilic substitution between 4-mercaptoacetamide and the pyrazolo[1,5-a]pyrazine intermediate:

  • Step 1 : Activation of 4-hydroxypyrazolo[1,5-a]pyrazine with SOCl₂ to form the chloride.

  • Step 2 : Reaction with 4-(2-aminoacetamido)benzoic acid in DMF, followed by esterification with methanol/H₂SO₄.

Table 3: Sulfanyl Acetamido Linker Installation

StepReagents/ConditionsYield (%)
1SOCl₂, DCM, 0°C to RT, 2h90
24-(2-Aminoacetamido)benzoic acid, DMF, 60°C, 6h65
3CH₃OH, H₂SO₄, reflux, 4h88

Final Esterification and Purification

Esterification of Benzoic Acid

The carboxylic acid intermediate is converted to the methyl ester using dimethyl sulfate (DMS) in acetone:

  • Conditions : DMS (1.2 eq), K₂CO₃ (2 eq), acetone, 50°C, 4h.

  • Yield : 92% after recrystallization from ethanol.

Spray Drying for Amorphous Dispersion

For pharmaceutical applications, spray drying is employed to enhance solubility:

  • Conditions : Inlet temp: 120°C, outlet temp: 70°C, feed rate: 5 mL/min, N₂ pressure: 1,500 psi.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity during pyrazolo[1,5-a]pyrazine formation.

  • Steric Hindrance in Coupling : Bulkier ligands (XPhos) enhance coupling efficiency for naphthalen-1-yl introduction.

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Core formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of mercapto intermediates (e.g., 2-mercapto derivatives) with halogenated precursors .

Sulfanyl linkage introduction : React the core with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Esterification : Couple the sulfanyl-acetamide intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Optimization : Monitor yields via HPLC; adjust solvent polarity (e.g., DMF vs. THF) and temperature to suppress byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core and naphthalen-1-yl substitution via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validate molecular formula consistency .

Q. How can researchers screen this compound for initial biological activity?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
  • Enzyme inhibition : Evaluate kinase or protease inhibition using fluorescence-based kits (e.g., ATPase assays) .
  • Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-response curves : Confirm IC₅₀ values in triplicate to rule out assay variability .
  • Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to validate on-target effects .
  • Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. How does the naphthalen-1-yl substituent influence pharmacokinetic properties compared to phenyl analogs?

  • Methodology :

  • LogP determination : Compare octanol-water partition coefficients via shake-flask method; naphthalen-1-yl increases hydrophobicity vs. phenyl .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction differences .

Q. What computational approaches predict this compound’s binding affinity to therapeutic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on pyrazolo[1,5-a]pyrazine’s ATP-binding pocket mimicry .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
  • QSAR modeling : Corrogate substituent effects (e.g., sulfanyl vs. carbonyl) on activity using CoMFA/CoMSIA .

Q. How can thermal stability be assessed for long-term storage in research settings?

  • Methodology :

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C ideal) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

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